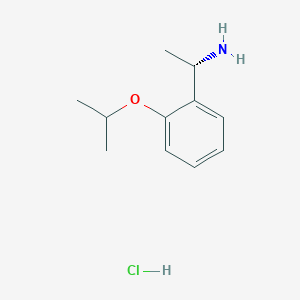

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of a phenyl group attached to an ethanolamine moiety, with an additional isopropyl group attached to the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylphenol and (S)-1-phenylethanamine.

Etherification: The first step involves the etherification of 2-isopropylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 2-(2-propan-2-yloxy)phenol.

Reductive Amination: The next step involves the reductive amination of 2-(2-propan-2-yloxy)phenol with (S)-1-phenylethanamine in the presence of a reducing agent, such as sodium cyanoborohydride, to form (1S)-1-(2-propan-2-yloxyphenyl)ethanamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ethanamine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, and conditions such as elevated temperatures or the presence of catalysts.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted phenylethanolamines.

Aplicaciones Científicas De Investigación

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (1S)-1-(2-Methoxyphenyl)ethanamine;hydrochloride

- (1S)-1-(2-Ethoxyphenyl)ethanamine;hydrochloride

- (1S)-1-(2-Propoxyphenyl)ethanamine;hydrochloride

Uniqueness

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased lipophilicity or altered binding affinity to specific molecular targets, compared to similar compounds with different substituents.

Actividad Biológica

(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride, also known as 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride, is a compound with notable biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound is classified as a substituted phenethylamine, which is structurally related to various psychoactive substances. Its molecular formula is C12H17ClN, with a molecular weight of approximately 229.73 g/mol. It is important to note that the hydrochloride salt form enhances its solubility and stability in biological systems.

The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems, particularly the dopaminergic and adrenergic pathways. Research indicates that it may act as a selective agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to affect dopamine and norepinephrine levels in various in vitro studies. It interacts with dopamine receptors, particularly the D4 subtype, influencing cAMP signaling pathways .

- Cytotoxicity : Studies have indicated potential cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human cervical cancer (HeLa) cells and colon cancer cells (HCT116) with promising results .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to establish its efficacy against specific pathogens .

Case Studies

A series of experiments were conducted to assess the biological activity of this compound:

- Study 1 : In a study evaluating receptor interactions, it was found that the compound significantly increased intracellular cAMP levels in CHO cells expressing D4 dopamine receptors when stimulated with forskolin .

- Study 2 : Cytotoxicity assays demonstrated that the compound exhibited IC50 values in the low micromolar range against HeLa cells, indicating substantial anticancer activity compared to standard chemotherapeutics .

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | HeLa | 5.0 | Cytotoxic |

| Study 2 | HCT116 | 8.0 | Cytotoxic |

Safety Profile

The safety profile of this compound indicates that it may cause skin irritation and is harmful if ingested . This highlights the importance of handling this compound with care in laboratory settings.

Propiedades

IUPAC Name |

(1S)-1-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8(2)13-11-7-5-4-6-10(11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXINJPCMHFDMO-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.